

An In-depth Technical Guide to the Thermochemical Properties of Ethylcyclohexane

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Compound of Interest

Compound Name: Ethylcyclohexane

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **ethylcyclohexane** (C₈H₁₆). The information presented herein is curated for professionals in research, scientific, and drug development fields who require precise thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and illustrates the logical workflow of thermochemical property determination.

Core Thermochemical Data of Ethylcyclohexane

Ethylcyclohexane is a cycloalkane that serves as a model compound for substituted ring systems found in various natural products and pharmaceutical compounds. Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in chemical processes.

Enthalpy and Gibbs Free Energy Data

The enthalpy of formation, combustion, and phase transitions are fundamental parameters for thermodynamic calculations. The data presented in Table 1 have been compiled from critically evaluated sources.

Table 1: Enthalpy and Gibbs Free Energy of **Ethylcyclohexane** at 298.15 K (25 °C) and 1 bar

Property	State	Value	Units	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-171.8 ± 1.5	kJ/mol	[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Ideal Gas	-129.5 ± 1.7	kJ/mol	[2]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-5221.71 ± 1.46	kJ/mol	[3]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Ideal Gas	41.5	kJ/mol	[4]
Enthalpy of Vaporization ($\Delta_{vap} H$)	Liquid to Gas	42.3 ± 0.2	kJ/mol	[2]
Enthalpy of Fusion ($\Delta_{fus} H$)	Solid to Liquid	8.31	kJ/mol	[5]

Entropy and Heat Capacity Data

Entropy and heat capacity are essential for evaluating the temperature dependence of thermodynamic properties and for predicting the spontaneity of reactions.

Table 2: Entropy and Heat Capacity of **Ethylcyclohexane** at 298.15 K (25 °C) and 1 bar

Property	State	Value	Units	Reference(s)
Standard Molar Entropy (S°)	Liquid	289.8	J/(mol·K)	[2]
Standard Molar Entropy (S°)	Ideal Gas	382.67	J/(mol·K)	[1]
Molar Heat Capacity (C_p)	Liquid	213.4	J/(mol·K)	[2]
Molar Heat Capacity (C_p)	Ideal Gas	163.5	J/(mol·K)	[2]
Entropy of Fusion ($\Delta_{fus}S$)	Solid	51.49	J/(mol·K)	[5]

Physical Properties

A selection of fundamental physical properties of **ethylcyclohexane** is provided for context and utility in experimental design.

Table 3: Key Physical Properties of **Ethylcyclohexane**

Property	Value	Units	Reference(s)
Molecular Weight	112.21	g/mol	[6]
Boiling Point (at 1 atm)	131.8	°C	[6]
Melting Point	-111.3	°C	[6]
Density (at 20°C)	0.7880	g/mL	[6]
Vapor Pressure (at 20°C)	13.33	kPa	[7]

Experimental Protocols for Thermochemical Measurements

The accurate determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume bomb calorimeter. [\[5\]](#)[\[8\]](#)

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.

Methodology:

- **Calibration:** The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.[\[7\]](#)[\[9\]](#) A known mass of the standard is pelletized and weighed.
- **Sample Preparation:** A sample of liquid **ethylcyclohexane** is accurately weighed into a crucible. A fuse wire of known mass and combustion energy is positioned to make contact with the sample.
- **Assembly and Pressurization:** The crucible and fuse are placed inside the steel bomb, which is then sealed. The bomb is purged and filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[\[10\]](#)
- **Calorimetry:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[\[5\]](#)[\[7\]](#)

- **Corrections and Calculation:** The raw temperature change is corrected for heat exchange with the surroundings, the energy from the ignition wire, and the formation of minor products like nitric acid. The heat of combustion at constant volume (ΔU) is calculated from the corrected temperature change and the calorimeter's heat capacity.
- **Conversion to Enthalpy:** The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship $\Delta H = \Delta U + \Delta(pV)$, where $\Delta(pV)$ is corrected for the change in the number of moles of gas in the combustion reaction.^[5]

Determination of Heat Capacity by Low-Temperature Adiabatic Calorimetry

The heat capacity and entropy of **ethylcyclohexane** from cryogenic temperatures up to room temperature are determined using an adiabatic calorimeter.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under near-adiabatic conditions (minimal heat exchange with the surroundings).

Methodology:

- **Calorimeter and Cryostat:** The sample is contained within a calorimeter vessel, which is suspended inside a cryostat. The cryostat is equipped with an adiabatic shield whose temperature is controlled to match that of the calorimeter, minimizing heat leak.^[11] The system is cooled to a very low starting temperature, often near liquid helium temperatures.^[11]
- **Heat Input:** A precise and known amount of electrical energy (heat) is supplied to the sample through a heater integrated into the calorimeter.
- **Temperature Measurement:** The temperature of the sample is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input.^[4]
- **Calculation of Heat Capacity:** The heat capacity (C_p) is calculated as the ratio of the heat supplied to the measured temperature rise ($C_p = \Delta Q / \Delta T$).^[12] This process is repeated in small increments to obtain the heat capacity as a function of temperature.

- Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to that temperature, using the third law of thermodynamics ($S(0) = 0$ for a perfect crystal). The integration is performed using the relationship $S(T) = \int (C_p/T) dT$, and includes the entropy changes associated with any phase transitions (e.g., fusion).[\[11\]](#)

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Principle (Calorimetric): This method involves measuring the heat required to vaporize a known amount of liquid at a constant temperature and pressure. Techniques like condensation calorimetry or vaporization calorimetry are employed.[\[13\]](#)

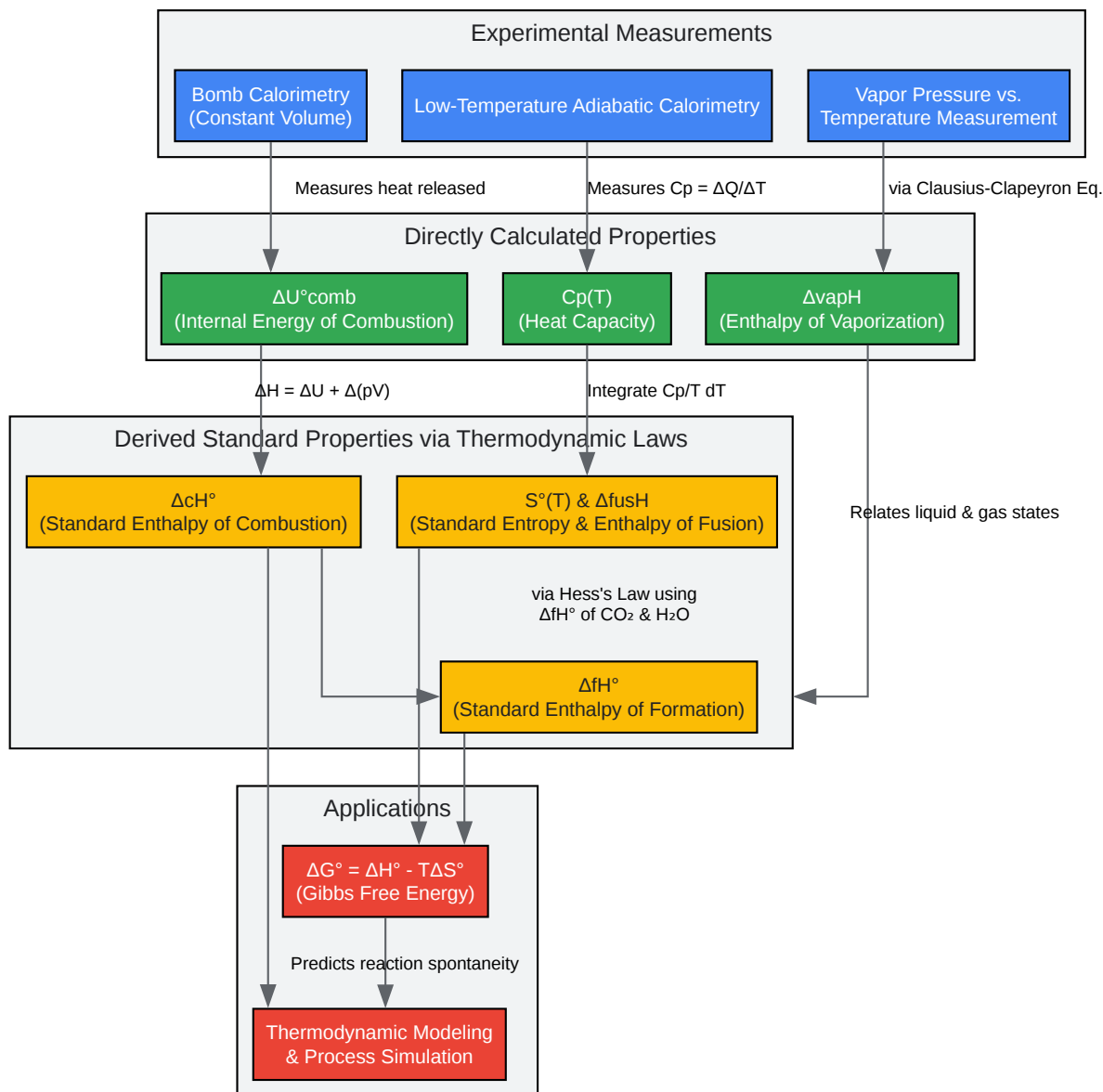
Principle (Vapor Pressure Measurement): The relationship between vapor pressure and temperature is governed by the Clausius-Clapeyron equation. By measuring the vapor pressure of **ethylcyclohexane** at various temperatures, the enthalpy of vaporization can be calculated.[\[14\]](#)

Methodology (Vapor Pressure):

- Apparatus: An apparatus consisting of a boiler, a vapor space with a high-precision thermometer, a condenser, and a system for precise pressure control is used.[\[15\]](#)
- Measurement: The temperature at which the liquid-vapor equilibrium is established is measured at several fixed, accurately determined pressures.[\[15\]](#)
- Data Correlation: The vapor pressure (P) and temperature (T) data are fitted to an equation such as the Antoine equation ($\log P = A - B / (C + T)$).[\[15\]](#)
- Calculation: The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is then derived from the slope of the line when plotting $\ln(P)$ versus $1/T$, based on the integrated form of the Clausius-Clapeyron equation ($d(\ln P)/d(1/T) = -\Delta_{\text{vap}}H/R$).[\[14\]](#)

Workflow for Thermochemical Property Determination

The determination of a consistent set of thermochemical properties for a compound like **ethylcyclohexane** involves a logical workflow that integrates experimental measurements with thermodynamic principles. The following diagram illustrates this process.



Workflow for Determination of Thermochemical Properties

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Caption: Logical workflow for determining key thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of **ethylcyclohexane**, grounded in experimental data and established methodologies. This information is intended to support advanced research and development activities where precise thermodynamic data is paramount.

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